molecular formula C13H14N6O4 B2832290 (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1257547-93-5

(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2832290
CAS RN: 1257547-93-5
M. Wt: 318.293
InChI Key: IWYVHFDHXRGPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a piperazine ring, a furan ring, a nitropyrimidine ring, and an amine group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Nitropyrimidines are a type of nitrogen-containing heterocycle and are often used in the synthesis of pharmaceuticals .

Scientific Research Applications

Corrosion Inhibition on Mild Steel

The compound (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone and its derivatives have been studied for their potential as corrosion inhibitors. These studies indicate that these compounds are effective in preventing corrosion of mild steel in acidic environments. For instance, Singaravelu et al. (2022) found that the derivatives [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone and [4-(4-aminophenyl) piperazin-1-yl)(furan-2-yl) methanone showed significant inhibition efficiency, up to 80% and 73% respectively, in 1N HCl at room temperature. The optimal efficiency was obtained at a concentration of 100 ppm for a 2-hour exposure time. The inhibitors behaved as mixed inhibitors with dominant cathodic inhibition, adhering to the surface of mild steel and forming a protective thin layer film, following Langmuir adsorption isotherm (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Pharmacological Evaluation for Pain Treatment

A derivative of this compound class, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, was identified as a selective antagonist of the TRPV4 channel, showing an analgesic effect in animal models of pain. Tsuno et al. (2017) described the design, synthesis, and structure-activity relationship analysis of these derivatives, highlighting their potential as pain treatment options (Tsuno et al., 2017).

Anti-Tuberculosis Agent Analogues

Tangallapally et al. (2006) synthesized new analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide to improve bioavailability. These efforts included modifications to increase absorption and serum half-life while retaining or enhancing anti-tuberculosis activity. The modifications demonstrated the importance of structural features in the pharmacokinetic profiles of these compounds (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Synthesis and Antimicrobial Activity

Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives, including those with a similar structure to the compound . These compounds exhibited variable and modest activity against various strains of bacteria and fungi, showcasing the potential of such derivatives in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing piperazine rings act on the central nervous system .

properties

IUPAC Name

[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c14-11-9(19(21)22)8-15-13(16-11)18-5-3-17(4-6-18)12(20)10-2-1-7-23-10/h1-2,7-8H,3-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYVHFDHXRGPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C(=N2)N)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.